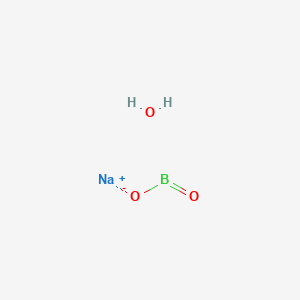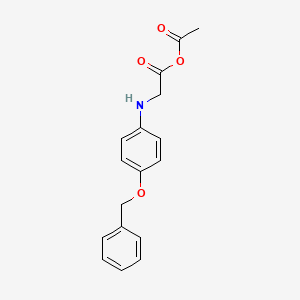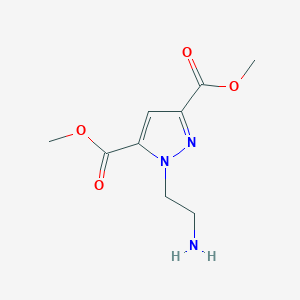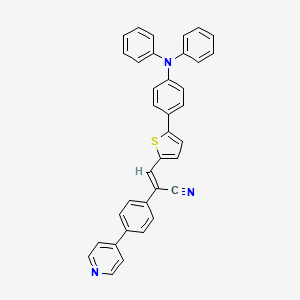
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiophene moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the diphenylamino group: This step may involve nucleophilic substitution reactions.
Formation of the acrylonitrile moiety: This can be done through condensation reactions involving nitrile precursors.
Coupling reactions: The final steps often involve coupling reactions to attach the various aromatic rings and functional groups under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the diphenylamino group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer unique electronic, optical, or biological properties.
Properties
Molecular Formula |
C36H25N3S |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(Z)-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C36H25N3S/c37-26-31(28-13-11-27(12-14-28)29-21-23-38-24-22-29)25-35-19-20-36(40-35)30-15-17-34(18-16-30)39(32-7-3-1-4-8-32)33-9-5-2-6-10-33/h1-25H/b31-25+ |
InChI Key |
QNEYQMOXMLWHPI-QCKNELIISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


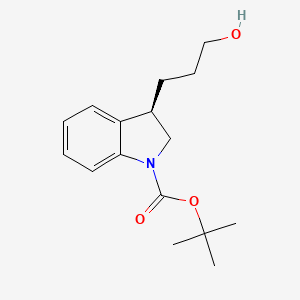
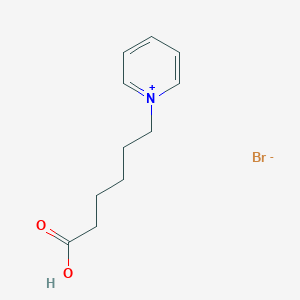

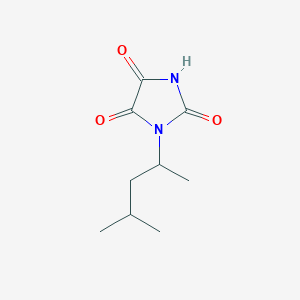
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
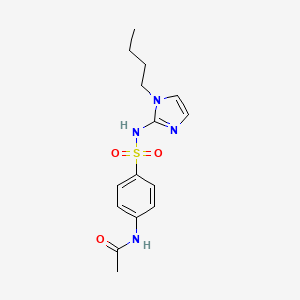
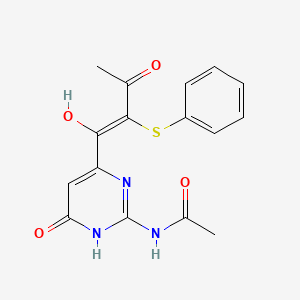

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)

